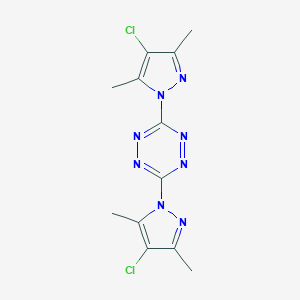
3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine is a complex organic compound that features a tetrazine core substituted with two pyrazole rings
Métodos De Preparación
The synthesis of 3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine typically involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with 4-chloro-3,5-dimethylpyrazole under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Análisis De Reacciones Químicas
3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the tetrazine ring.
Substitution: The chloro groups on the pyrazole rings can be substituted with other nucleophiles under appropriate conditions, forming a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine can be compared with other tetrazine and pyrazole derivatives. Similar compounds include:
3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine: Lacks the chloro substituents, which may affect its reactivity and applications.
3,6-Bis(4-bromo-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine:
3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-triazine: Features a triazine core instead of tetrazine, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C12H12Cl2N8 |
|---|---|
Peso molecular |
339.18g/mol |
Nombre IUPAC |
3,6-bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C12H12Cl2N8/c1-5-9(13)7(3)21(19-5)11-15-17-12(18-16-11)22-8(4)10(14)6(2)20-22/h1-4H3 |
Clave InChI |
IQULWURESQLLIO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=NN=C(N=N2)N3C(=C(C(=N3)C)Cl)C)C)Cl |
SMILES canónico |
CC1=C(C(=NN1C2=NN=C(N=N2)N3C(=C(C(=N3)C)Cl)C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















